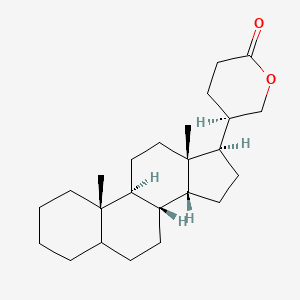

Bufanolide

Description

Structure

3D Structure

Properties

CAS No. |

29565-35-3 |

|---|---|

Molecular Formula |

C24H38O2 |

Molecular Weight |

358.6 g/mol |

IUPAC Name |

(5R)-5-[(8R,9S,10S,13S,14R,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxan-2-one |

InChI |

InChI=1S/C24H38O2/c1-23-13-4-3-5-17(23)7-8-18-20-10-9-19(16-6-11-22(25)26-15-16)24(20,2)14-12-21(18)23/h16-21H,3-15H2,1-2H3/t16-,17?,18-,19+,20+,21-,23-,24+/m0/s1 |

InChI Key |

PXOHOSHERMSUCD-YQMMVUDVSA-N |

SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4C5CCC(=O)OC5)C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@H]1CC[C@@H]2[C@H]4CCC(=O)OC4)CCC5[C@@]3(CCCC5)C |

Canonical SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4C5CCC(=O)OC5)C |

Other CAS No. |

24887-77-2 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Bufadienolides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural origins of bufadienolides, a class of cardioactive steroids with significant therapeutic potential. It details established methodologies for their isolation and purification from various plant and animal sources, presents quantitative data on their abundance, and illustrates their primary signaling pathway.

Natural Sources of Bufadienolides

Bufadienolides are a diverse group of C-24 steroids characterized by a six-membered lactone ring at the C-17 position. They are found in a variety of plant and animal species, where they often serve as defense mechanisms.

Plant Sources

Bufadienolides have been identified in several plant families, with notable concentrations in the following:

-

Crassulaceae: This family is a rich source of bufadienolides, particularly within the genus Kalanchoe. Species such as Kalanchoe daigremontiana and Kalanchoe pinnata are well-documented producers of these compounds.[1][2][3][4]

-

Hyacinthaceae (now part of Asparagaceae): The genus Drimia (previously Urginea), commonly known as sea squill, is a classical source of bufadienolides. Drimia maritima has been used for medicinal purposes for centuries due to its cardiac glycoside content.[5][6][7][8][9][10]

-

Iridaceae, Melianthaceae, Ranunculaceae, and Santalaceae: Bufadienolides have also been reported in species within these families, expanding the botanical origins of these compounds.

Animal Sources

In the animal kingdom, bufadienolides are primarily found as toxins in:

-

Toads (Genus Bufo): The venom secreted from the skin glands of toads, particularly those of the Bufo genus (e.g., Bufo gargarizans), is a prominent source of a wide array of bufadienolides.[11][12][13] This venom, known as "Chan'su" in traditional Chinese medicine, has a long history of medicinal use.

-

Fireflies (Genus Photinus): Certain species of fireflies, such as Photinus pyralis, synthesize lucibufagins, a class of bufadienolides that act as a defense mechanism against predators.[14][15][16][17][18]

Isolation and Purification of Bufadienolides

The isolation of bufadienolides from their natural sources typically involves a multi-step process of extraction, fractionation, and chromatography. The specific protocol can be adapted based on the source material and the target compounds.

General Experimental Workflow

The following diagram illustrates a general workflow for the isolation and purification of bufadienolides.

Detailed Experimental Protocols

This protocol is adapted from methodologies described for the extraction of bufadienolides from toad venom.

1. Extraction:

-

Air-dried and powdered toad venom is extracted with 80% methanol via reflux for several hours.[19] The extraction is typically repeated multiple times to ensure maximum yield.

-

The combined methanolic extracts are then concentrated under reduced pressure to obtain a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which is typically rich in bufadienolides, is collected and evaporated to dryness.[19]

3. Column Chromatography:

-

The ethyl acetate fraction is subjected to silica gel column chromatography (60-120 mesh).[20]

-

A gradient elution is performed using a solvent system of increasing polarity, commonly starting with a non-polar solvent like toluene and gradually increasing the proportion of a more polar solvent like ethyl acetate (e.g., starting with 100% toluene and progressing to 100% ethyl acetate).[20][21]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar profiles are combined.

4. High-Performance Liquid Chromatography (HPLC):

-

Further purification is achieved by reversed-phase HPLC (RP-HPLC) on a C18 column.[22]

-

A typical mobile phase consists of a gradient of acetonitrile and water (both often containing a small amount of formic acid, e.g., 0.1%).[23]

-

The elution gradient can be optimized depending on the specific bufadienolides being targeted. For example, a linear gradient from 15% to 50% acetonitrile over 25 minutes may be employed.[23]

-

Detection is commonly performed using a UV detector at 300 nm, as the α-pyrone ring of bufadienolides has a characteristic UV absorbance at this wavelength. Mass spectrometry (MS) can be coupled to the HPLC for identification.[19]

This protocol is based on methods used for the isolation of bufadienolides from Kalanchoe species.

1. Extraction:

-

Fresh or dried leaves of Kalanchoe daigremontiana are macerated with 95% ethanol or water.[1][2][3]

-

The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

2. Column Chromatography:

-

The crude extract is subjected to silica gel column chromatography.

-

A gradient elution is performed with a solvent system such as toluene-ethyl acetate.[20]

-

Alternatively, size-exclusion chromatography on Sephadex LH-20 can be used for further fractionation.[7]

3. High-Performance Liquid Chromatography (HPLC):

-

Final purification is carried out by RP-HPLC on a C18 column.

-

A gradient of methanol and water is a commonly used mobile phase.

-

Fractions containing the purified bufadienolides are collected, and the solvent is removed.

Quantitative Data on Bufadienolide Content

The concentration of bufadienolides can vary significantly depending on the species, the part of the organism used, and the extraction method. The following tables summarize some reported quantitative data.

Table 1: Bufadienolide Content in Toad Venom (Bufo gargarizans)

| Compound | Content (mg/g of dry venom) in 80% Methanol Extract[19] |

| Cinobufotalin | 8.4 ± 0.5 |

| Bufalin | 11.7 ± 0.4 |

| Resibufogenin | 20.9 ± 0.4 |

| Cinobufagin | 27.0 ± 2.1 |

Table 2: Bufadienolide Content in Kalanchoe Species Extracts

| Species | Extract | Total Bufadienolide Content | Key Compounds Identified |

| K. daigremontiana | Ethanol | Highest among tested species[2] | Bryophyllin A, Daigremontianin, Bersaldegenin-1,3,5-orthoacetate[4] |

| K. pinnata | Ethanol | Lower than K. daigremontiana[2] | Bryophyllin A, Bersaldegenin-3-acetate[4] |

| K. blossfeldiana | Ethanol | Not detected[2] | - |

| Drimia maritima | Methanol (Bulbs) | Proscillaridin A: 1.5 - 4.1 µg/mL[6] | Proscillaridin A, Scillaren A[24] |

Signaling Pathway of Bufadienolides: Na+/K+-ATPase Inhibition

The primary molecular target of bufadienolides is the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[25][26] Inhibition of this pump by bufadienolides triggers a cascade of downstream signaling events.

Binding of a bufadienolide to the extracellular surface of the α-subunit of the Na+/K+-ATPase inhibits its pumping activity.[27][28] This leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger, resulting in an influx of calcium ions and an increase in the intracellular calcium concentration.

Beyond its ion transport function, the Na+/K+-ATPase also acts as a signal transducer. Bufadienolide binding can activate intracellular signaling pathways, notably the Src kinase and the subsequent transactivation of the epidermal growth factor receptor (EGFR).[25] This can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing cellular processes such as gene expression, cell growth, and apoptosis.[29]

This technical guide provides a foundational understanding of the natural sources, isolation, and primary mechanism of action of bufadienolides. The detailed protocols and quantitative data serve as a valuable resource for researchers initiating or advancing their work on these promising natural products.

References

- 1. Biological activities of leaf extracts from selected Kalanchoe species and their relationship with bufadienolides content - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological activities of leaf extracts from selected Kalanchoe species and their relationship with bufadienolides content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bufadienolides of Kalanchoe species: an overview of chemical structure, biological activity and prospects for pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. imrpress.com [imrpress.com]

- 9. Phytochemical Analysis and Anticancer Properties of Drimia maritima Bulb Extracts on Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ikprress.org [ikprress.org]

- 11. Comprehensive Analysis of Bufadienolide and Protein Profiles of Gland Secretions from Medicinal Bufo Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Bufadienolides from venom of Bufo bufo gargarizans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Insect Collections as an Untapped Source of Bioactive Compounds—Fireflies (Coleoptera: Lampyridae) and Cardiotonic Steroids as a Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. Bufadienolides (lucibufagins) from an ecologically aberrant firefly (Ellychnia corrusca) | Semantic Scholar [semanticscholar.org]

- 17. Lucibufagins: Defensive steroids from the fireflies Photinus ignitus and P. marginellus (Coleoptera: Lampyridae) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Scientific Literature — Fireflyers International Network [fireflyersinternational.net]

- 19. Comparative Analysis of the Bufonis Venenum by Using TLC, HPLC, and LC-MS for Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sciensage.info [sciensage.info]

- 21. rjptonline.org [rjptonline.org]

- 22. Separation and characterization of bufadienolides in toad skin using two-dimensional normal-phase liquid chromatography×reversed-phase liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | Endogenous bufadienolides, mineralocorticoid receptor antagonists and fibrosis in chronic kidney disease [frontiersin.org]

- 26. scispace.com [scispace.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Inhibitory efficacy of bufadienolides on Na+,K+-pump activity versus cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bufanolide and Bufadienolide Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bufanolides and their unsaturated counterparts, bufadienolides, are a class of C-24 steroid compounds with significant pharmacological interest.[1] Characterized by a six-membered lactone ring (α-pyrone) at the C-17 position of the steroid nucleus, these molecules are primarily known for their cardiotonic and antitumor activities.[2][3] Found in both plants and animals, most notably in the venom of toads from the Bufo genus, bufadienolides have been a cornerstone of traditional medicine, such as the Chinese medicine Chan'Su, for centuries.[2][3] Their therapeutic potential is, however, often limited by a narrow therapeutic index and significant toxicity.[4] A thorough understanding of their biosynthesis is crucial for the development of novel derivatives with improved pharmacological profiles and for establishing sustainable biotechnological production methods.

This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathways of bufanolides and bufadienolides, with a focus on the key enzymatic steps, quantitative data, and detailed experimental methodologies.

The Core Biosynthetic Pathway: From Cholesterol to Bufadienolides

The biosynthesis of bufadienolides begins with the ubiquitous steroid precursor, cholesterol. The pathway can be broadly divided into two main stages: the conversion of cholesterol to pregnenolone, a common intermediate in all steroid biosynthesis, and the subsequent, more specialized, transformations that lead to the characteristic bufadienolide scaffold.

The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone.[5][6] This reaction is catalyzed by the cytochrome P450 cholesterol side-chain cleavage enzyme, CYP11A1 (also known as P450scc).[5][7] This enzyme is located in the inner mitochondrial membrane and its expression is tightly regulated.[8]

Following the formation of pregnenolone, a series of enzymatic modifications, primarily hydroxylations and oxidations, occur to form the final bufadienolide products. A number of cytochrome P450 enzymes have been identified as key players in these downstream modifications. For instance, studies have shown that specific CYPs can catalyze hydroxylations at various positions on the steroid core of bufalin and resibufogenin.[5]

One of the crucial enzymes in the diversification and detoxification of bufadienolides is a short-chain dehydrogenase/reductase known as HSE-1. This enzyme has been shown to catalyze the epimerization of the 3β-hydroxyl group to a 3α-hydroxyl group, a transformation that significantly reduces the toxicity of the bufadienolide.[9] This epimerization proceeds through a 3-keto intermediate.[9]

Quantitative Data on Bufadienolide Biosynthesis

While comprehensive kinetic data for all enzymes in the bufadienolide biosynthetic pathway are not yet available, some quantitative information has been reported. The total bufadienolide content can vary significantly between species and even individuals. For example, quantification in toad glandular secretions has been a focus of several studies to standardize traditional medicines.

| Compound | Analytical Method | Sample Source | Reported Content/Activity | Reference |

| Total Bufadienolides | Spectrophotometry | Toad Glandular Secretions | Variable, method developed for quantification | [10] |

| Nine Bufadienolides | UPLC-MS/MS | Shexiang Tongxin Dropping Pills | Method validated for quantification in plasma and tissues | [11] |

| Bufalin Isomers | HPLC | Reaction Mixture | Yields of 1.7% and 3.5% for two isomers | [4] |

Further research is needed to fully characterize the kinetic parameters (Km, kcat) of the individual biosynthetic enzymes to enable metabolic engineering efforts for controlled production.

Experimental Protocols

Cloning of Steroidogenic Enzymes from Amphibian Tissues

The identification and characterization of the enzymes involved in bufadienolide biosynthesis rely on successful gene cloning. A common approach involves the use of reverse transcription-polymerase chain reaction (RT-PCR) in conjunction with rapid amplification of cDNA ends (RACE).[8]

General Protocol Outline:

-

Tissue Collection and RNA Extraction: Tissues known to be active in steroidogenesis, such as the adrenal glands and gonads, are collected. Total RNA is then extracted using standard protocols (e.g., TRIzol reagent).

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Degenerate PCR: Degenerate primers, designed based on conserved regions of known steroidogenic enzymes from other species, are used to amplify a fragment of the target gene.

-

RACE (Rapid Amplification of cDNA Ends): 5' and 3' RACE are performed to obtain the full-length cDNA sequence of the gene of interest.

-

Cloning and Sequencing: The full-length cDNA is then cloned into a suitable vector (e.g., pGEM-T Easy) and sequenced for verification.

Heterologous Expression of Bufadienolide Biosynthetic Enzymes in Pichia pastoris

To functionally characterize the cloned enzymes, they are often expressed in a heterologous host system. Pichia pastoris is a popular choice for expressing eukaryotic proteins, including cytochrome P450s, due to its ability to perform post-translational modifications and its capacity for high-density cell culture.[12][13]

General Protocol Outline:

-

Vector Construction: The full-length cDNA of the enzyme is subcloned into a P. pastoris expression vector, such as pPICZα A, which contains a strong, inducible promoter (e.g., the alcohol oxidase 1 promoter, AOX1).

-

Transformation: The expression vector is linearized and transformed into P. pastoris cells (e.g., strain X-33) by electroporation.

-

Selection of Transformants: Transformants are selected on plates containing an appropriate antibiotic (e.g., Zeocin).

-

Expression and Induction: A high-expressing clone is selected and grown in a suitable medium. Protein expression is induced by the addition of methanol.

-

Protein Purification and Functional Assays: The expressed protein can be purified from the cell lysate or culture medium and used in functional assays.

Enzyme Assays for Cytochrome P450s

The activity of cytochrome P450 enzymes involved in bufadienolide biosynthesis can be assessed by monitoring the conversion of a substrate to its hydroxylated product.

General Protocol Outline:

-

Reaction Mixture Preparation: A typical reaction mixture contains the purified P450 enzyme, a source of electrons (NADPH-cytochrome P450 reductase), a lipid environment (e.g., liposomes), the steroid substrate (e.g., bufalin), and a buffer solution.

-

Initiation of Reaction: The reaction is initiated by the addition of NADPH.

-

Incubation: The reaction mixture is incubated at a specific temperature for a defined period.

-

Termination of Reaction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).

-

Product Extraction and Analysis: The products are extracted with the organic solvent, dried, and redissolved in a suitable solvent for analysis by HPLC or LC-MS.

Quantification of Bufadienolides by HPLC-MS/MS

A sensitive and specific method for the quantification of bufadienolides in biological samples is ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

General Protocol Outline:

-

Sample Preparation: Biological samples (e.g., plasma, tissue homogenates, or cell culture extracts) are subjected to liquid-liquid or solid-phase extraction to isolate the bufadienolides.

-

Chromatographic Separation: The extracted samples are injected onto a UPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of water (often with a formic acid additive) and acetonitrile is typically used to separate the different bufadienolides.

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each bufadienolide to ensure high selectivity and sensitivity.

-

Quantification: The concentration of each bufadienolide is determined by comparing its peak area to that of a known concentration of an internal standard.

Characterization of Biosynthetic Intermediates and Products by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel bufadienolides and their biosynthetic intermediates. Both 1H and 13C NMR are used to determine the chemical structure of the purified compounds.[4]

General Protocol Outline:

-

Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl3 or CD3OD).

-

Data Acquisition: 1D (1H and 13C) and 2D (e.g., COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Analysis: The chemical shifts, coupling constants, and correlations observed in the NMR spectra are used to assign the structure of the molecule.

Signaling Pathways and Regulation

The biosynthesis of steroids, including bufadienolides, is under tight hormonal control. In amphibians, as in other vertebrates, the production of steroid hormones is regulated by the hypothalamic-pituitary-adrenal (HPA) axis. Adrenocorticotropic hormone (ACTH), released from the pituitary gland, is a key signaling molecule that stimulates the adrenal glands to produce steroids.[14][15][16]

The signaling cascade initiated by ACTH typically involves the activation of the cAMP/protein kinase A (PKA) pathway.[5][17] This pathway leads to the phosphorylation and activation of transcription factors, such as steroidogenic factor 1 (SF-1), which in turn upregulate the expression of key steroidogenic genes, including CYP11A1.[5][6]

While this general regulatory framework is well-established, the specific signaling pathways that control the downstream modifications unique to bufadienolide biosynthesis are still under investigation.

Visualizations of Pathways and Workflows

Bufadienolide Biosynthesis Pathway

Caption: A simplified overview of the bufadienolide biosynthesis pathway.

Experimental Workflow for Enzyme Characterization

Caption: A typical experimental workflow for the characterization of bufadienolide biosynthetic enzymes.

ACTH Signaling Pathway for Steroidogenesis

Caption: The ACTH signaling pathway leading to the transcriptional regulation of steroidogenesis.

Conclusion and Future Perspectives

The biosynthesis of bufanolides and bufadienolides is a complex process involving a cascade of enzymatic reactions that transform cholesterol into a diverse array of bioactive steroids. While significant progress has been made in identifying the key enzymes and outlining the general pathway, there are still considerable gaps in our understanding. Future research should focus on the detailed biochemical characterization of the biosynthetic enzymes to obtain crucial kinetic data. This knowledge will be instrumental in developing robust and efficient biotechnological platforms for the sustainable production of these valuable compounds. Furthermore, elucidating the specific regulatory mechanisms that govern the bufadienolide pathway will provide new avenues for manipulating the production of desired molecules with enhanced therapeutic properties and reduced toxicity. The integration of multi-omics approaches with synthetic biology will undoubtedly accelerate the translation of this fundamental knowledge into practical applications in drug discovery and development.

References

- 1. [Biosynthesis of cardenolides and bufadienolides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Transcriptional regulation of CYP11A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The significance of CYP11A1 expression in skin physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular cloning and expression of steroidogenic acute regulatory protein from bullfrog (Rana catesbeiana) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tunable Toxicity of Bufadienolides is Regulated through a Configuration Inversion Catalyzed by a Short‐Chain Dehydrogenase/Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Expression of heterologous proteins in Pichia pastoris: a useful experimental tool in protein engineering and production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Heterologous Protein Expression in Pichia pastoris: Latest Research Progress and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. my.clevelandclinic.org [my.clevelandclinic.org]

- 15. ACTH Hormone: Roles, Regulation, and Health Implications [rupahealth.com]

- 16. ACTH signalling and adrenal development: lessons from mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transcriptional regulation of the CYP11A1 and ferredoxin genes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Bufadienolide Action on Na+/K+-ATPase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufadienolides, a class of cardiotonic steroids, are potent and specific inhibitors of the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining electrochemical gradients in animal cells. This inhibition is the cornerstone of their physiological and pathological effects, including their historical use in traditional medicine and their emerging potential as anticancer agents. Beyond its canonical function as an ion pump, the Na+/K+-ATPase also acts as a sophisticated signal transducer. Bufadienolide binding to this "signalosome" triggers a cascade of intracellular signaling events independent of ion gradient disruption. This technical guide provides an in-depth exploration of the molecular mechanism of action of bufadienolides on the Na+/K+-ATPase, detailing the binding process, the subsequent signaling pathways, and the experimental protocols used to investigate these interactions.

The Na+/K+-ATPase: A Dual-Function Target

The Na+/K+-ATPase, or sodium-potassium pump, is a P-type ATPase that actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell for each molecule of ATP hydrolyzed. This process is fundamental for maintaining cell homeostasis, membrane potential, and facilitating the transport of other solutes. The enzyme is a heterodimer consisting of a catalytic α-subunit and a glycosylated auxiliary β-subunit.

Crucially, the Na+/K+-ATPase exists in two major conformational states as described by the Post-Albers cycle:

-

E1 state: Has a high affinity for intracellular Na+ and ATP.

-

E2 state: Has a high affinity for extracellular K+.

In recent years, it has become evident that the Na+/K+-ATPase also functions as a signaling scaffold, particularly when localized in membrane microdomains such as caveolae.[1] This signaling complex, often termed the "Na+/K+-ATPase signalosome," includes the pump, Src kinase, Epidermal Growth Factor Receptor (EGFR), and other adaptor proteins.[2]

Mechanism of Bufadienolide Inhibition and Binding

Bufadienolides exert their inhibitory effect by binding to a specific site on the extracellular surface of the α-subunit of the Na+/K+-ATPase.

2.1. Binding Site and Conformational Preference

The binding pocket for cardiotonic steroids, including bufadienolides, is formed by several transmembrane helices (αM1–αM6) of the α-subunit. Bufadienolides show a strong preference for binding to the E2-P conformation of the enzyme, which is the phosphorylated state with high affinity for K+.[3] The binding stabilizes the enzyme in this inactive conformation, thereby arresting the pumping cycle.

Key structural features of bufadienolides are critical for this interaction:

-

Steroid Core: The cis-trans-cis ring-fused steroid core provides the foundational structure for insertion into the binding pocket.

-

Unsaturated Lactone Ring: A six-membered lactone ring at the C17β position is a defining feature of bufadienolides and is crucial for binding and inhibitory activity.[4]

-

C14β Hydroxyl Group: This group forms a critical hydrogen bond within the binding site, anchoring the molecule.[3]

Interestingly, bufadienolide binding appears to be less sensitive to the antagonistic effect of high extracellular K+ concentrations compared to cardenolides (another class of cardiac glycosides with a five-membered lactone ring).[3][4]

2.2. Quantitative Analysis of Bufadienolide Binding

The affinity and inhibitory potency of bufadienolides on Na+/K+-ATPase are quantified using several parameters, including the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and the inhibition constant (Ki). These values are influenced by the specific bufadienolide, the Na+/K+-ATPase isoform, and the ionic conditions of the assay.

| Bufadienolide | Na+/K+-ATPase Source/Isoform | Parameter | Value (µM) | Conditions / Notes |

| Bufalin | Rat α1/β1 | IC50 | 0.06 | Pump current inhibition at -60 mV |

| Rat α2/β1 | IC50 | 2.56 | Pump current inhibition at -60 mV | |

| Pig Kidney | Kd | 0.01 | In the absence of K+ | |

| Human α1, α2, α3 | Kd | 0.0425, 0.045, 0.040 | ||

| PRV Replication (cell-based) | IC50 | 0.033 | Indirect measure of pump inhibition | |

| Cinobufagin | Pig Kidney | Kd | 0.05 | In the absence of K+ |

| Human Hepatocellular Carcinoma Cells | IC50 | 0.17 - 1.03 | Cell viability assay | |

| Marinobufagin | Pig Kidney | IC50 | 3.40 | Enzyme activity inhibition |

| Telocinobufagin | Pig Kidney | IC50 | 0.20 | Enzyme activity inhibition |

| BF238 (derivative) | Rat α1/β1 | IC50 | 0.02 | Pump current inhibition at -60 mV |

| Rat α2/β1 | IC50 | 0.99 | Pump current inhibition at -60 mV |

Note: Values are compiled from multiple sources and experimental conditions may vary.[1][3][5][6][7][8]

The Na+/K+-ATPase as a Signal Transducer

Binding of bufadienolides at nanomolar concentrations, which may only partially inhibit the pump's ion-translocating function, is sufficient to activate the signalosome. This initiates a cascade of downstream signaling events.

3.1. Key Signaling Pathways

The primary event in signal transduction is a conformational change in the Na+/K+-ATPase upon bufadienolide binding, which leads to the activation of the associated Src kinase . Activated Src then triggers multiple downstream pathways:

-

EGFR Transactivation: Src phosphorylates and activates the Epidermal Growth Factor Receptor (EGFR), which in turn recruits adaptor proteins like Shc and Grb2.[2]

-

Ras/Raf/MAPK Pathway: The recruitment of adaptor proteins activates the Ras-Raf-MEK-ERK1/2 cascade, a central pathway regulating cell proliferation, differentiation, and survival.[9]

-

Phospholipase C (PLC) and Intracellular Calcium: The signalosome can interact with phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 can trigger the release of calcium (Ca2+) from intracellular stores, creating localized Ca2+ signals.[9]

-

Reactive Oxygen Species (ROS) Production: Bufadienolide-induced signaling can also lead to an increase in the production of reactive oxygen species by mitochondria, which act as second messengers in various cellular processes.[10]

These signaling cascades ultimately converge on the nucleus to modulate the activity of transcription factors such as NF-κB and AP-1, leading to changes in gene expression that can influence cell growth, apoptosis, and fibrosis.[1][9]

Mandatory Visualizations

Logical Relationship of Bufadienolide Action

Caption: Dual action of bufadienolides on Na+/K+-ATPase.

Bufadienolide-Induced Signaling Pathway

References

- 1. scholars.nova.edu [scholars.nova.edu]

- 2. Na+,K+-ATPase with Disrupted Na+ Binding Sites I and III Binds Na+ with Increased Affinity at Site II and Undergoes Na+-Activated Phosphorylation with ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myocardial Na+-K+-ATPase activity and [3H]ouabain binding sites in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ouabain Binding Site in a Functioning Na+/K+ ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Studies on a plasma cardiac glycoside assay based upon displacement of 3-H-ouabain from Na+-K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Parameters of [3H]-ouabain binding to human heart (Na+ + K+)-ATPase [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. circ.ahajournals.org [circ.ahajournals.org]

- 10. Serum cardiac glycoside assay based upon displacement of 3 H-ouabain from Na-K ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Pharmacological Activities of Bufadienolides: A Technical Guide

Introduction

Bufadienolides are a class of C-24 steroidal compounds characterized by a six-membered lactone ring at the C-17 position.[1] Historically sourced from the venom of toads (e.g., Bufo gargarizans) and certain plants, these compounds have been a cornerstone of traditional medicine for centuries.[1][2] Modern pharmacological research has unveiled a broad spectrum of biological activities, positioning bufadienolides as promising candidates for the development of novel therapeutics.[3] This technical guide provides an in-depth overview of the core pharmacological activities of bufadienolides, with a focus on their anticancer, cardiotonic, anti-inflammatory, and antiviral properties, intended for researchers, scientists, and drug development professionals.

Anticancer Activity

Bufadienolides exert potent cytotoxic effects against a wide array of cancer cell lines, often with IC50 values in the nanomolar range.[4] Their anticancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.[3][5]

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of prominent bufadienolides across various human cancer cell lines.

Table 1: IC50 Values of Bufalin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay |

| MCF-7 | Breast Cancer | 46.5 | 48 | MTT |

| MDA-MB-231 | Breast Cancer | 513.3 | 48 | MTT |

| MDA-MB-231/ADR | Adriamycin-Resistant Breast Cancer | 320 | 48 | MTT |

| MDA-MB-231/DOC | Docetaxel-Resistant Breast Cancer | 282 | 48 | MTT |

| A549 | Non-Small Cell Lung Cancer | < 5 | 24 | MTS |

| H1299 | Non-Small Cell Lung Cancer | ~30 | 24 | CCK-8 |

| HCC827 | Non-Small Cell Lung Cancer | ~30 | 24 | CCK-8 |

| SK-Hep1 | Liver Cancer | 100 - 1000 (dose-dependent inhibition) | - | - |

| HepG2 | Liver Cancer | 100 - 1000 (dose-dependent inhibition) | - | - |

| BEL-7402/5-FU | 5-FU-Resistant Liver Cancer | 80 | - | - |

| Caki-1 | Renal Carcinoma | 43.68 ± 4.63 | 12 | MTT |

| Caki-1 | Renal Carcinoma | 27.31 ± 2.32 | 24 | MTT |

| Caki-1 | Renal Carcinoma | 18.06 ± 3.46 | 48 | MTT |

Table 2: IC50 Values of Resibufogenin in Human Cancer and Normal Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) |

| Panc-1 | Pancreatic Cancer | 2.88 | 48 |

| Aspc | Pancreatic Cancer | 4.76 | 48 |

| HPDE | Nontransformed Pancreatic Epithelial | 58.12 | 48 |

| P3#GBM | Primary Glioblastoma | 2.29 | 48 |

| U251 | Glioblastoma | 3.05 | 48 |

| A172 | Glioblastoma | 6.21 | 48 |

| NHA | Normal Human Astrocytes | 32.66 | 48 |

| HUVEC | Human Umbilical Vein Endothelial Cell | 3 | - |

| Caki-1 | Renal Cancer | 0.4082 | - |

Table 3: IC50 Values of Gamabufotalin in Human Glioblastoma Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |

| U-87 | Glioblastoma | 64.8 ± 6.8 | 48 |

| U-251 | Glioblastoma | 162 ± 44.3 | 48 |

Signaling Pathways in Anticancer Activity

Bufadienolides modulate several key signaling pathways implicated in cancer progression.

-

Na+/K+-ATPase Inhibition: The primary molecular target of bufadienolides is the Na+/K+-ATPase pump.[6] Inhibition of this pump leads to an increase in intracellular Na+ and Ca2+ concentrations, which can trigger a cascade of events leading to apoptosis.[6][7]

-

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Bufadienolides, such as cinobufagin, have been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.[8][9][10]

-

Apoptosis Induction: Bufadienolides trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][5] They modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation and programmed cell death.[11]

Cardiotonic Activity

Bufadienolides exhibit potent cardiotonic effects, primarily through their inhibition of Na+/K+-ATPase in cardiac myocytes.[6] This inhibition leads to an increase in intracellular calcium, enhancing myocardial contractility.[6]

Anti-inflammatory Activity

Several bufadienolides, including resibufogenin and gamabufotalin, possess significant anti-inflammatory properties. They exert these effects by inhibiting pro-inflammatory signaling pathways such as NF-κB and AP-1.[12]

Signaling Pathways in Anti-inflammatory Activity

-

NF-κB Pathway: Resibufogenin has been shown to suppress the NF-κB pathway by hindering the phosphorylation of IκBα and preventing the nuclear translocation of p65.[12]

Antiviral Activity

Recent studies have highlighted the antiviral potential of bufadienolides against a range of viruses. For instance, bufalin has demonstrated activity against coronaviruses, including MERS-CoV and SARS-CoV-2.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of bufadienolides on cancer cells.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of the bufadienolide compound for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To assess the effect of bufadienolides on the expression and phosphorylation of proteins in a specific signaling pathway (e.g., PI3K/Akt/mTOR).

Methodology:

-

Cell Treatment and Lysis: Treat cells with the bufadienolide compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Analysis by Flow Cytometry

Objective: To quantify the extent of apoptosis induced by bufadienolides.

Methodology:

-

Cell Treatment: Treat cells with the desired concentrations of the bufadienolide.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Conclusion

Bufadienolides represent a class of natural compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to induce selective cytotoxicity in cancer cells through multiple mechanisms, including Na+/K+-ATPase inhibition and modulation of key signaling pathways, makes them attractive candidates for further drug development. However, challenges such as their narrow therapeutic index and potential cardiotoxicity necessitate further research to optimize their pharmacological profiles and explore targeted delivery systems. This guide provides a foundational understanding of the diverse pharmacological activities of bufadienolides to aid researchers in their exploration of these potent natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Resibufogenin suppresses transforming growth factor‐β‐activated kinase 1‐mediated nuclear factor‐κB activity through protein kinase C‐dependent inhibition of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | An overview of the past decade of bufalin in the treatment of refractory and drug-resistant cancers: current status, challenges, and future perspectives [frontiersin.org]

- 7. Frontiers | Bufadienolides originated from toad source and their anti-inflammatory activity [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Cinobufagin Enhances the Sensitivity of Cisplatin‐Resistant Lung Cancer Cells to Chemotherapy by Inhibiting the PI3K/AKT and MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cinobufagin inhibits tumor growth by inducing intrinsic apoptosis through AKT signaling pathway in human nonsmall cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Resibufogenin, one of bufadienolides in toad venom, suppresses LPS-induced inflammation via inhibiting NF-κB and AP-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Bufadienolide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bufadienolides are a class of C-24 steroid compounds characterized by a six-membered lactone ring (α-pyrone) at the C-17 position.[1] These compounds, primarily isolated from the venom of toads of the Bufo genus and certain plants, have garnered significant interest in the scientific community for their potent biological activities.[2][3] Historically used in traditional Chinese medicine, modern research has illuminated their potential as anticancer, cardiotonic, and antiviral agents.[4] However, their therapeutic application is often hampered by a narrow therapeutic index and inherent toxicity.[5][6]

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of bufadienolide compounds. By dissecting the influence of specific structural modifications on their biological activities, this document aims to equip researchers and drug development professionals with the knowledge to design and develop novel bufadienolide derivatives with enhanced therapeutic efficacy and reduced toxicity.

Core Structure and Key Pharmacophoric Features

The fundamental bufadienolide scaffold consists of a steroid nucleus with a di-unsaturated six-membered lactone ring attached at the C-17β position. The cis-fusion of the C/D rings and the β-orientation of the lactone ring are considered essential for cardiotonic activity.[7] Key structural features that are frequently modified to modulate biological activity include:

-

The Lactone Ring: The α,β-unsaturation in the lactone ring is crucial for activity.[8]

-

Substituents on the Steroid Nucleus: Hydroxyl, acetyl, and other groups at positions C-3, C-5, C-11, C-14, and C-16 significantly impact potency and selectivity.[9][10]

-

Glycosylation: The presence of sugar moieties, typically at the C-3 position, can influence pharmacokinetic properties and, in some cases, biological activity.[11]

Mechanism of Action: Na+/K+-ATPase Inhibition

The primary molecular target of most bufadienolides is the Na+/K+-ATPase, an integral membrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[3] Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger. This cascade of events is central to both the cardiotonic and cytotoxic effects of these compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of SARS-CoV-2 by Highly Potent Broad-Spectrum Anti-Coronaviral Tylophorine-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bufadienolides originated from toad source and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broad Spectrum Antiviral Properties of Cardiotonic Steroids Used as Potential Therapeutics for Emerging Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rjpbcs.com [rjpbcs.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Structure-cytotoxic activity relationship for the toad poison bufadienolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bufadienolides from the Eggs of the Toad Bufo bufo gargarizans and Their Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Broad-spectrum antivirals for the emerging Middle East respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Bufalin in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufalin, a cardiotonic steroid isolated from the traditional Chinese medicine Chan’su, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the therapeutic potential of bufalin, focusing on its effects on cancer cell proliferation, apoptosis, cell cycle, and angiogenesis. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways modulated by bufalin to support further research and drug development efforts in oncology.

Introduction

The search for novel therapeutic agents with high efficacy and selectivity against cancer cells remains a critical endeavor in oncological research. Bufalin, a major active component of toad venom, has a long history in traditional medicine and has recently garnered significant scientific interest for its potent anti-tumor activities.[1] It has been shown to inhibit the growth of a wide range of cancer cells, including those of the lung, liver, prostate, stomach, and colon.[1] Bufalin's anti-cancer effects are attributed to its ability to induce apoptosis, trigger cell cycle arrest, and inhibit angiogenesis, among other mechanisms.[2][3] This document serves as a technical resource, consolidating current knowledge on bufalin's therapeutic potential and providing practical information for its investigation.

Mechanisms of Action

Bufalin exerts its anti-neoplastic effects through the modulation of numerous cellular processes and signaling pathways.

Induction of Apoptosis

A primary mechanism of bufalin's anti-cancer activity is the induction of programmed cell death, or apoptosis.[4] Bufalin triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] It modulates the expression of Bcl-2 family proteins, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-2.[5][6] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade.[5][7] Specifically, bufalin has been shown to activate caspase-3, -8, and -9.[8]

Cell Cycle Arrest

Bufalin can halt the proliferation of cancer cells by inducing cell cycle arrest.[9] Studies have demonstrated that bufalin treatment can lead to an accumulation of cells in the G0/G1 or G2/M phases of the in various cancer cell lines, including endometrial, ovarian, and pancreatic cancer cells.[9][10] This cell cycle arrest is often associated with the altered expression of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[10] For instance, in pancreatic cancer cells, bufalin has been observed to influence the levels of cyclin B1, CDK1, and p21.[10]

Inhibition of Angiogenesis

The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Bufalin has been shown to possess anti-angiogenic properties.[11] It can inhibit the tube formation, migration, and adhesion of human umbilical vein endothelial cells (HUVECs).[8] The anti-angiogenic effects of bufalin are partly mediated by the downregulation of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and platelet-derived growth factor A (PDGFA).[8]

Modulation of the Tumor Microenvironment and Immune Response

Recent evidence suggests that bufalin can also modulate the tumor microenvironment and elicit an anti-tumor immune response. It has been shown to reprogram tumor-promoting M2 macrophages to a tumor-inhibiting M1 phenotype.[12][13] This polarization is mediated through the NF-κB signaling pathway.[12] By altering the immune landscape within the tumor, bufalin can enhance the efficacy of immunotherapies.

Core Signaling Pathways Modulated by Bufalin

Bufalin's diverse anti-cancer effects are a result of its ability to interfere with multiple critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Bufalin has been shown to inhibit this pathway in various cancer cells.[5][14] By downregulating the phosphorylation of Akt and its downstream targets, bufalin can suppress cancer cell proliferation and induce apoptosis.[5][6]

Figure 1: Bufalin's inhibition of the PI3K/Akt/mTOR signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Bufalin has been reported to modulate the MAPK pathway, including the ERK, JNK, and p38-MAPK subfamilies, although its effects can be cell-type specific.[7]

References

- 1. A research update on the anticancer effects of bufalin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Bufalin inhibits epithelial-mesenchymal transition and increases radiosensitivity of non-small cell lung cancer via inhibition of the Src signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bufalin-Mediated Regulation of Cell Signaling Pathways in Different Cancers: Spotlight on JAK/STAT, Wnt/β-Catenin, mTOR, TRAIL/TRAIL-R, and Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bufalin Induces Lung Cancer Cell Apoptosis via the Inhibition of PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bufalin sensitizes human bladder carcinoma cells to TRAIL-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of low-dose bufalin combined with hydroxycamptothecin on human castration-resistant prostate cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Anti-tumor Activity and Apoptosis-regulation Mechanisms of Bufalin in Various Cancers: New Hope for Cancer Patients [journal.waocp.org]

The Double-Edged Sword of the Toadstool: A Technical Guide to the Cardiotonic and Cardiotoxic Effects of Bufadienolides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufadienolides, a class of steroidal compounds found in certain plants and the venom of toads, have a long history in traditional medicine for their cardiotonic properties. Their potent ability to inhibit the Na+/K+-ATPase enzyme underpins both their therapeutic potential in heart failure and their significant cardiotoxicity. This technical guide provides an in-depth exploration of the dual nature of bufadienolides, detailing their mechanisms of action, summarizing quantitative data on their efficacy and toxicity, and providing comprehensive experimental protocols for their study. Furthermore, this guide visualizes the complex signaling pathways and experimental workflows through detailed diagrams, offering a critical resource for researchers and professionals in pharmacology and drug development.

Introduction

Bufadienolides are C-24 steroids characterized by a six-membered lactone ring at the C-17 position.[1] They are a class of cardiac glycosides, similar to the cardenolides (e.g., digoxin), and are known for their potent effects on cardiac muscle.[2] The primary molecular target of bufadienolides is the α-subunit of the Na+/K+-ATPase, a vital transmembrane pump responsible for maintaining electrochemical gradients in animal cells.[3] Inhibition of this pump in cardiomyocytes leads to an increase in intracellular sodium, which in turn reduces the extrusion of calcium via the Na+/Ca2+ exchanger. The resulting rise in intracellular calcium enhances myocardial contractility, producing a positive inotropic (cardiotonic) effect.[4]

However, this mechanism is also the foundation of their toxicity. Excessive inhibition of the Na+/K+-ATPase can lead to severe cardiac arrhythmias, conduction blocks, and ultimately, cardiac arrest.[2] The narrow therapeutic index of many bufadienolides has limited their clinical application.[5] Despite this, there is renewed interest in these compounds due to their potential as anticancer agents, which also stems from their interaction with Na+/K+-ATPase and the subsequent activation of various signaling pathways that can induce apoptosis in cancer cells.[4]

This guide aims to provide a comprehensive technical overview of the cardiotonic and cardiotoxic effects of bufadienolides to aid in their further investigation and potential therapeutic development.

Mechanism of Action: More Than Just a Pump Inhibitor

The interaction of bufadienolides with Na+/K+-ATPase is multifaceted. Beyond the canonical ion pump inhibition, the Na+/K+-ATPase also functions as a signal transducer. Binding of bufadienolides can trigger a cascade of intracellular signaling events, often independent of major changes in intracellular ion concentrations.[6]

The Cardiotonic Effect: Enhancing Cardiac Contractility

The positive inotropic effect of bufadienolides is a direct consequence of Na+/K+-ATPase inhibition in cardiomyocytes. The sequence of events is as follows:

-

Binding and Inhibition: Bufadienolides bind to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase.[7]

-

Increased Intracellular Sodium: Inhibition of the pump leads to an accumulation of intracellular Na+ ([Na+]i).

-

Reduced Calcium Efflux: The increased [Na+]i alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), reducing its ability to extrude Ca2+ from the cell.

-

Increased Intracellular Calcium: This leads to an increase in the intracellular Ca2+ concentration ([Ca2+]i).

-

Enhanced Contractility: Higher [Ca2+]i available for binding to troponin C results in a stronger interaction between actin and myosin filaments, leading to enhanced myocardial contractility.

The Cardiotoxic Effect: From Arrhythmias to Cell Death

The same mechanism that produces the cardiotonic effect can, at higher concentrations, lead to cardiotoxicity.

-

Calcium Overload: Excessive elevation of [Ca2+]i can lead to delayed afterdepolarizations, triggering arrhythmias.[4]

-

Signaling Pathway Dysregulation: As detailed below, the Na+/K+-ATPase signaling cascade can, when overstimulated, induce apoptosis and other detrimental cellular responses.[4]

-

Direct Electrophysiological Effects: Some bufadienolides can directly affect other ion channels, further contributing to their arrhythmogenic potential.

The Na+/K+-ATPase Signaling Complex

Binding of bufadienolides to the Na+/K+-ATPase can activate a signaling cascade involving the recruitment of the non-receptor tyrosine kinase Src. This interaction initiates a downstream signaling pathway, often referred to as the Ras-Raf-MEK-ERK (or MAPK) pathway.[8][9] This signaling is crucial for both some of the physiological and the pathophysiological effects of these compounds.

Below is a diagram illustrating the central signaling pathway initiated by bufadienolide binding to Na+/K+-ATPase.

Quantitative Data on Cardiotonic and Cardiotoxic Effects

The biological activity of bufadienolides varies significantly depending on their specific chemical structure. Minor modifications to the steroid backbone or the lactone ring can have profound effects on their potency and toxicity. The following tables summarize key quantitative data for several representative bufadienolides.

Table 1: In Vitro Inhibition of Na+/K+-ATPase

| Bufadienolide | Source/Tissue | IC50 | Reference |

| Bufalin | Pig Kidney | Kd = 0.01 µM (in absence of K+) | [10] |

| Cinobufagin | Pig Kidney | Kd = 0.05 µM (in absence of K+) | [10] |

| 3β-hydroxy bufalin (natural) | Renal NKA | ~0.25 µM | [11] |

| 3α-hydroxy bufalin (synthetic) | Renal NKA | >100 µM | [11] |

| Hellebrigenin | Na+/K+-ATPase | - | [7] |

| Scillaren A | Na+/K+-ATPase | - | [7] |

Table 2: In Vitro Cytotoxicity (EC50/IC50)

| Bufadienolide | Cell Line | Parameter | Value | Reference |

| Bufalin | Rat Liver Cancer (RH-35) | IC50 (Proliferation) | - | [6] |

| 1α,2α-Epoxyscillirosidine | Rat Myocardial (H9c2) | EC50 (24h) | > 200 µM | [12] |

| 1α,2α-Epoxyscillirosidine | Mouse Neuroblastoma (Neuro-2a) | EC50 (24-72h) | 35.7 - 37.6 µM | [12] |

| Lanceotoxin B | Rat Myocardial (H9c2) | EC50 (24h) | > 200 µM | [12] |

| Lanceotoxin B | Mouse Neuroblastoma (Neuro-2a) | EC50 (24-72h) | 4.4 - 5.5 µM | [12] |

| Arenobufagin | Human Melanoma (SK-MEL-1) | IC50 | < 1.0 µM | [13] |

| Gamabufotalin | Human Melanoma (SK-MEL-1) | IC50 | < 1.0 µM | [13] |

| Resibufogenin | Human Melanoma (SK-MEL-1) | IC50 | 3.6 ± 0.2 µM | [13] |

| 19-acetoxybufalin | Prostate Cancer (PC-3) | IC50 | ~10 µM | [14] |

Table 3: In Vivo Toxicity (LD50)

| Bufadienolide | Animal Model | Route of Administration | LD50 | Reference |

| Sum of bufadienolides (from Bufo viridis) | Mice | Intravenous | 14.5 mg/kg | [1][15] |

| Sum of bufadienolides (from Bufo viridis) | Mice | Subcutaneous | 110 mg/kg | [1][15] |

| Sum of bufadienolides (from Bufo viridis) | Mice | Oral | 215 mg/kg | [1][15] |

| Bufalin | Zebrafish | - | LC50 = 1.18 ± 0.71 µM | [16] |

| Resibufogenin | Zebrafish | - | LC50 = 3.16 ± 1.2 µM | [16] |

| 3-epi-bufalin | Zebrafish | - | > 100 µM | [16] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cardiotonic and cardiotoxic effects of bufadienolides.

In Vitro Assessment of Cardiotonicity

This method allows for the assessment of the direct effects of a compound on the heart, independent of systemic physiological responses.

Protocol:

-

Animal Preparation: A small rodent (e.g., guinea pig, rat) is anesthetized. The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

Cannulation: The aorta is cannulated on the Langendorff apparatus.

-

Perfusion: The heart is perfused retrogradely with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure and temperature (37°C).

-

Measurement: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure. Contractile parameters such as left ventricular developed pressure (LVDP), heart rate, and the maximum rates of pressure development and relaxation (±dP/dt) are recorded.

-

Drug Administration: After a stabilization period, the bufadienolide is infused into the perfusion line at various concentrations.

-

Data Analysis: Changes in contractile parameters from baseline are measured to determine the cardiotonic or cardiotoxic effects.

This assay assesses the effect of compounds on the contractility of isolated cardiomyocytes.

Protocol:

-

Cell Preparation: Cardiomyocytes are isolated from animal hearts (e.g., adult rat or mouse) or cultured (e.g., human iPSC-derived cardiomyocytes).

-

Loading with Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Calcium Green-1 AM).

-

Measurement: Cells are placed on the stage of an inverted microscope equipped for fluorescence imaging and electrical field stimulation.

-

Stimulation: Cardiomyocytes are field-stimulated to elicit regular contractions.

-

Data Acquisition: Changes in cell length (sarcomere shortening) and the amplitude and kinetics of the calcium transient are recorded simultaneously.

-

Drug Application: The bufadienolide is added to the superfusion solution, and the changes in contraction and calcium transients are measured.

In Vitro Assessment of Cardiotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Cardiomyocyte cell lines (e.g., H9c2) are seeded in a 96-well plate and allowed to attach.

-

Treatment: Cells are treated with various concentrations of the bufadienolide for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

-

Solubilization: The formazan crystals formed by viable cells are solubilized with a solubilizing agent (e.g., DMSO).

-

Measurement: The absorbance is read on a microplate reader at the appropriate wavelength (e.g., 570 nm).

-

Analysis: Cell viability is expressed as a percentage of the control, and the EC50 value is calculated.

-

Caspase Activity Assay (e.g., Caspase-Glo® 3/7): This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

-

Treat cells with the bufadienolide.

-

Add the Caspase-Glo® reagent to the cells.

-

Incubate and measure luminescence.

-

-

TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Fix and permeabilize the treated cells.

-

Incubate with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides.

-

Visualize and quantify the labeled cells using fluorescence microscopy or flow cytometry.

-

In Vivo Assessment of Cardiotonicity and Cardiotoxicity

This method is used to assess the effects of bufadienolides on cardiac electrical activity.

Protocol:

-

Animal Preparation: A rat or mouse is anesthetized.

-

Electrode Placement: Subcutaneous needle electrodes are placed in a standard lead configuration.

-

Baseline Recording: A baseline ECG is recorded.

-

Drug Administration: The bufadienolide is administered (e.g., intravenously or intraperitoneally).

-

Continuous Monitoring: The ECG is continuously monitored for changes in heart rate, PR interval, QRS duration, QT interval, and the appearance of arrhythmias.

Na+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of bufadienolides on the activity of the Na+/K+-ATPase enzyme.

Protocol:

-

Enzyme Preparation: Purified Na+/K+-ATPase from a source like pig kidney microsomes is used.

-

Reaction Mixture: A reaction buffer is prepared containing NaCl, KCl, MgCl2, and a pH buffer.

-

Inhibition: The enzyme is pre-incubated with various concentrations of the bufadienolide.

-

Reaction Initiation: The reaction is started by the addition of ATP.

-

Incubation: The reaction is allowed to proceed at 37°C for a fixed time.

-

Reaction Termination: The reaction is stopped, typically by adding an acid.

-

Phosphate Measurement: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method (e.g., the Fiske-Subbarow method).

-

Data Analysis: The activity in the presence of the inhibitor is compared to the activity without the inhibitor to calculate the percent inhibition and the IC50 value.

Structure-Activity Relationships

The cardiotonic and cardiotoxic activities of bufadienolides are highly dependent on their chemical structure. Key structural features that influence activity include:

-

The Lactone Ring: The α,β-unsaturated lactone ring at C-17 is essential for activity.

-

Stereochemistry at C-3: The stereochemistry of substituents at the C-3 position can dramatically affect binding affinity to Na+/K+-ATPase. For example, the natural 3β-hydroxy configuration of bufalin is significantly more potent than the synthetic 3α-hydroxy isomer.[11]

-

Substituents on the Steroid Core: The presence and nature of hydroxyl and other groups on the steroid nucleus modulate the compound's polarity and its interaction with the binding pocket of the enzyme. For instance, 14β-hydroxy bufadienolides are generally more potent than their 14,15-epoxy counterparts.[13]

Future Directions and Conclusion

Bufadienolides remain a fascinating and challenging class of natural products. Their dual cardiotonic and cardiotoxic nature necessitates a thorough understanding for any therapeutic application. The burgeoning interest in their anticancer properties highlights the importance of dissecting the complex signaling pathways they modulate. Future research should focus on:

-

Developing Analogs with Improved Therapeutic Indices: Structure-activity relationship studies are crucial for designing new bufadienolide derivatives with enhanced selectivity for cancer cells and reduced cardiotoxicity.

-

Elucidating the Full Spectrum of Signaling Pathways: A deeper understanding of the non-canonical signaling roles of the Na+/K+-ATPase will open new avenues for therapeutic intervention.

-

Investigating Synergistic Combinations: Combining bufadienolides with other therapeutic agents may enhance their efficacy and allow for the use of lower, less toxic doses.

This technical guide provides a foundational resource for researchers and drug development professionals working with bufadienolides. The detailed protocols and summarized data are intended to facilitate robust and reproducible research, ultimately paving the way for the potential translation of these potent natural compounds into valuable therapeutic agents.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Bufadienolide - Wikipedia [en.wikipedia.org]

- 3. Emerging role of the bufadienolides in cardiovascular and kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Cytotoxicity Induced by the Bufadienolides 1α,2α-Epoxyscillirosidine and Lanceotoxin B on Rat Myocardial and Mouse Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory efficacy of bufadienolides on Na+,K+-pump activity versus cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Derivatization of Bufadienolides at Carbon-3 of the Steroid Core and Their Consequences for the Interaction with Na+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 9. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Cytotoxicity Induced by the Bufadienolides 1α,2α-Epoxyscillirosidine and Lanceotoxin B on Rat Myocardial and Mouse Neuroblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bufadienolides from the Eggs of the Toad Bufo bufo gargarizans and Their Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Tunable Toxicity of Bufadienolides is Regulated through a Configuration Inversion Catalyzed by a Short‐Chain Dehydrogenase/Reductase - PMC [pmc.ncbi.nlm.nih.gov]

Bufadienolides as Potential Anti-Inflammatory Agents: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Bufadienolides, a class of C-24 steroidal compounds, are primarily known as the active constituents of traditional medicines like Chan'su, derived from toad venom.[1][2] While historically recognized for their cardiotonic effects through the inhibition of Na+/K+-ATPase, a growing body of evidence highlights their potent anti-inflammatory properties.[1][2][3] These compounds modulate key inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) cascade, leading to a reduction in pro-inflammatory mediators.[4][5][6] This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of bufadienolides, summarizes quantitative data from preclinical studies, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this promising area.

Core Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

The anti-inflammatory effects of bufadienolides are predominantly attributed to their ability to suppress critical signaling pathways that orchestrate the inflammatory response. The most well-documented mechanism is the inhibition of the NF-κB pathway, a central regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[4]

The NF-κB Signaling Cascade

Under normal physiological conditions, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, such as IκBα.[7][8] Inflammatory stimuli, like Lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex.[7] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[7][8] This releases NF-κB, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[7]

Bufadienolides, including bufalin and gamabufotalin, have been shown to intervene in this pathway. Evidence suggests they can inhibit the IKK complex, preventing the phosphorylation and degradation of IκBα.[4][7] This action effectively traps NF-κB in the cytoplasm, preventing the downstream inflammatory cascade.[9]

References

- 1. Bufadienolides originated from toad source and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Bufadienolides originated from toad source and their anti-inflammatory activity [frontiersin.org]

- 3. Bufadienolides originated from toad source and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gamabufotalin, a bufadienolide compound from toad venom, suppresses COX-2 expression through targeting IKKβ/NF-κB signaling pathway in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Dual Nature of Bufadienolides: A Technical Guide to Their Role in Traditional Chinese Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Ancient Remedy to Modern Pharmacopeia

Bufadienolides, a class of C-24 steroid compounds, represent a fascinating intersection of traditional Chinese medicine (TCM) and modern pharmacology. For centuries, the dried toad venom secretion known as Chan'su (蟾酥), rich in these compounds, has been a cornerstone of TCM for its potent therapeutic effects.[1][2][3] Traditionally, Chan'su is considered to have acrid and sweet properties, to be warm in nature, and toxic.[1] It is primarily used topically to relieve toxicity, reduce swelling, and alleviate pain associated with conditions like boils, carbuncles, and sore throats.[1][4] In some cases, it has been used internally in minute doses to restore consciousness.[1]

The primary source of Chan'su is the venomous secretions from the postauricular and skin glands of toads, most notably Bufo bufo gargarizans and Bufo melanostictus.[1][5] Modern research has identified bufadienolides as the principal active constituents responsible for the pharmacological activities of Chan'su.[2][5][6] These compounds, including prominent examples like bufalin, cinobufagin, and resibufogenin, have garnered significant attention for their potent anti-inflammatory and anti-cancer properties.[7][8][9] This technical guide provides an in-depth exploration of the role of bufadienolides in TCM, focusing on their extraction, pharmacological activities, and underlying molecular mechanisms, tailored for a scientific audience.

Data Presentation: A Quantitative Overview

The therapeutic potential and toxicity of bufadienolides are concentration-dependent. The following tables summarize key quantitative data from various studies, providing a comparative overview of extraction yields and cytotoxic activities.

Table 1: Extraction Yields of Major Bufadienolides from Chan'su

| Extraction Method | Bufadienolide | Solvent | Yield (mg/g) | Reference |

| Ultrasound-Assisted Extraction (UAE) | Bufalin | 70% Methanol | 43.17 ± 0.85 | [10] |

| Cinobufagin | 70% Methanol | 52.58 ± 1.12 | [10] | |

| Resibufogenin | 70% Methanol | 137.70 ± 2.65 | [10] | |

| Maceration Extraction | Not Specified | Not Specified | Lower than UAE | [10] |

| Soxhlet Extraction | Not Specified | Not Specified | Lower than UAE | [10] |

Table 2: In Vitro Cytotoxicity (IC50) of Selected Bufadienolides on Human Cancer Cell Lines

| Bufadienolide | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Bufalin | HepG2 | Hepatocellular Carcinoma | 0.12 - 0.81 | [11] |

| RH-35 | Rat Liver Cancer | 257.0 | [12] | |

| Cinobufagin | HepG2 | Hepatocellular Carcinoma | 0.17 - 1.03 | [11] |

| HCT116 | Colorectal Cancer | 0.7821 | [13] | |

| RKO | Colorectal Cancer | 0.3642 | [13] | |

| SW480 | Colorectal Cancer | 0.1822 | [13] | |

| Gamabufotalin | A549 | Lung Cancer | 0.0484 ± 0.0025 | [14] |

| Arenobufagin | U-87 | Glioblastoma | Not specified, dose-dependent cytotoxicity | |

| SW1990 | Pancreatic Cancer | Not specified, dose-dependent cytotoxicity |

Experimental Protocols: Methodologies for Bufadienolide Research

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments related to the study of bufadienolides.

Ultrasound-Assisted Extraction (UAE) of Bufadienolides from Chan'su

This protocol is based on an optimized method for efficient extraction of bufadienolides.[10]

Materials:

-

Dried Chan'su powder (60-80 mesh)

-

Methanol (analytical grade)

-

Deionized water

-

Ultrasonic bath/probe system (e.g., 125W)

-

Filter paper

-

Rotary evaporator

Procedure:

-

Weigh a precise amount of Chan'su powder.

-

Prepare a 70% (v/v) methanol-water solution.

-

Mix the Chan'su powder with the 70% methanol solution at a solvent-to-solid ratio of 10:1 (mL/g).

-

Place the mixture in an ultrasonic bath or use an ultrasonic probe.

-

Apply ultrasound power of 125W at a constant temperature of 20°C for 20 minutes.

-

After extraction, filter the mixture to separate the supernatant from the solid residue.

-

Concentrate the supernatant using a rotary evaporator under reduced pressure to obtain the crude bufadienolide extract.

-